molecular formula C20H21ClN2O3 B10890065 1-(4-chlorophenyl)-N,N-diethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-chlorophenyl)-N,N-diethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10890065
M. Wt: 372.8 g/mol
InChI Key: BRXQJYULCCGNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a 4-chlorophenyl derivative and a diethyl-substituted amine in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative. Industrial production methods often involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-N~3~,N~3~-DIETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other quinoline derivatives such as:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N,N-diethyl-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-3-22(4-2)19(25)16-12-15-17(6-5-7-18(15)24)23(20(16)26)14-10-8-13(21)9-11-14/h8-12H,3-7H2,1-2H3

InChI Key

BRXQJYULCCGNLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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